CID 57347514

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

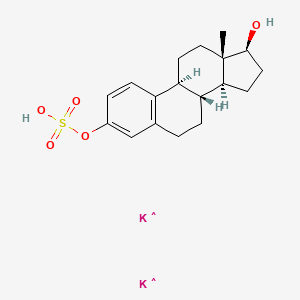

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is a conjugated form of estradiol, a major estrogen hormone in the human body. This compound is formed by the conjugation of estradiol with sulfate and glucuronide groups, which significantly reduces its hormonal activity and facilitates its excretion from the body . The molecular formula of this compound is C24H30O11SK2, and it has a molecular weight of 604.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves multiple steps, starting with the estradiol molecule. The first step is the sulfation of estradiol at the 3-position, followed by glucuronidation at the 17beta-position. These reactions typically require specific enzymes or chemical reagents to facilitate the conjugation processes.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled reaction environments to achieve the desired product. The final product is then purified and converted into its dipotassium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronide groups.

Oxidation and Reduction: These reactions can modify the functional groups attached to the estradiol molecule.

Substitution: The sulfate and glucuronide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific enzymes like β-glucuronidase, which can deconjugate the glucuronide group . Reaction conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions include free estradiol, estradiol sulfate, and estradiol glucuronide. These products can further undergo metabolic transformations in biological systems .

Scientific Research Applications

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying estrogen conjugates.

Biology: Investigated for its role in estrogen metabolism and its effects on various biological processes.

Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in estrogen-related diseases.

Industry: Utilized in the development of diagnostic assays and as a standard in pharmaceutical research

Mechanism of Action

The mechanism of action of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves its conversion back to free estradiol in tissues that express β-glucuronidase. This enzyme deconjugates the glucuronide group, releasing active estradiol, which can then bind to estrogen receptors and exert its biological effects. The sulfate group also plays a role in modulating the compound’s activity and excretion .

Comparison with Similar Compounds

Similar Compounds

Estradiol 3-Sulfate: A conjugate of estradiol with a sulfate group at the 3-position.

Estradiol 17beta-Glucuronide: A conjugate of estradiol with a glucuronide group at the 17beta-position.

Estradiol 3-Glucuronide 17beta-Sulfate: Another conjugated form of estradiol with both sulfate and glucuronide groups, but in different positions

Uniqueness

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is unique due to its dual conjugation, which significantly reduces its hormonal activity and enhances its excretion. This dual conjugation also provides a unique tool for studying estrogen metabolism and its effects in various biological systems .

Biological Activity

Overview of CID 57347514

This compound is a chemical compound that has been studied for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound is often evaluated for its effects on various biological pathways and its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other biomolecules. Understanding the mechanism of action is crucial for determining its therapeutic potential.

- Target Interaction : this compound may bind to specific proteins or enzymes, leading to modulation of their activity. This can result in downstream effects on cellular signaling pathways.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects, which can be summarized as follows:

- Antiproliferative Activity : Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, which may be beneficial in neurodegenerative disorders.

Data Tables

Here is a summary table of the biological activities reported for this compound based on existing studies:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

Several case studies have investigated the biological effects of this compound in different contexts:

- Oncology Case Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Inflammation Case Study : In a model of rheumatoid arthritis, treatment with this compound led to decreased inflammation markers and improved joint function, indicating its potential as an anti-inflammatory agent.

- Neurodegeneration Case Study : Research involving models of Alzheimer's disease showed that this compound could enhance cognitive function and reduce amyloid plaque formation, suggesting its role in neuroprotection.

Properties

Molecular Formula |

C18H24K2O5S |

|---|---|

Molecular Weight |

430.6 g/mol |

InChI |

InChI=1S/C18H24O5S.2K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);;/t14-,15-,16+,17+,18+;;/m1../s1 |

InChI Key |

XIAXYNXCEIRGTP-LBARCDFESA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.